molecular formula C18H19NO3 B3461588 N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide

N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide

Cat. No. B3461588
M. Wt: 297.3 g/mol
InChI Key: RJYUYPWUJWZWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide, commonly known as MMBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMBO is a synthetic compound that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.

Mechanism of Action

MMBO works by activating carboxylic acids through the formation of an acyl intermediate. This intermediate undergoes a rearrangement to form an activated ester, which can then react with a nucleophile to form an amide or ester. MMBO has been shown to be selective in its activation of carboxylic acids, making it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MMBO. However, studies have shown that MMBO has low toxicity and does not exhibit any significant adverse effects on cells or tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMBO in lab experiments is its ability to selectively activate carboxylic acids, making it a useful reagent in organic synthesis. MMBO is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using MMBO is its limited solubility in common solvents such as water and ethanol. This can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for research on MMBO. One area of interest is the development of new drugs using MMBO as a starting point. MMBO has shown promise in the treatment of cancer and neurological disorders, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another potential direction for research is the optimization of the synthesis method for MMBO. Improving the yield and purity of MMBO could make it more accessible for use in lab experiments. Finally, further studies on the biochemical and physiological effects of MMBO could provide valuable information on its potential applications in research.

Scientific Research Applications

MMBO has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of amides and esters due to its ability to selectively activate carboxylic acids. MMBO has also been used in the synthesis of chiral compounds and as a catalyst in the formation of C-C bonds. MMBO has shown potential in the development of new drugs, specifically in the treatment of cancer and neurological disorders.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-9-14(10-8-13)16(20)11-12-18(21)19-15-5-3-4-6-17(15)22-2/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUYPWUJWZWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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